molecular formula C9H11NO2 B100247 Carbamic acid, N-ethyl-, phenyl ester CAS No. 17576-39-5

Carbamic acid, N-ethyl-, phenyl ester

Cat. No. B100247
CAS RN: 17576-39-5
M. Wt: 165.19 g/mol
InChI Key: KZMHCQUAMFYNRF-UHFFFAOYSA-N
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Description

“Carbamic acid, N-ethyl-, phenyl ester” is also known as “Ethyl N-phenylcarbamate”, “Ethyl N-phenylurethan”, “Ethyl N-phenylurethane”, and several other names . It has the molecular formula C9H11NO2 and a molecular weight of 165.1891 . This compound belongs to the class of organic compounds known as carbamate esters .


Molecular Structure Analysis

The molecular structure of “Carbamic acid, N-ethyl-, phenyl ester” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Carbamic acid, N-ethyl-, phenyl ester” include a molecular weight of 165.1891 . More detailed properties such as condensed phase thermochemistry data, phase change data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography are available .

Scientific Research Applications

Medicine: Antineoplastic Agent

Ethylcarbamic acid phenyl ester has been historically used as an antineoplastic agent in medicine. However, its use was discontinued after it was discovered to be carcinogenic . Despite this, it played a role in medical injections in Japan from 1950 to 1975, where it was used as a co-solvent for water-insoluble analgesics .

Agriculture: Plant Growth Regulator

In agriculture, this compound is known as Euphorin and has been used as a plant growth regulator . It affects the growth and development of plants, although the specifics of its action and the extent of its use are not detailed in the available data.

Material Science: Synthesis of Esters

The synthesis of carboxylic acid esters, including Ethylcarbamic acid phenyl ester, is significant in material science. These esters are used in the production of various materials, and recent advances in their synthesis have been noted, which could impact the development of new materials and industrial processes .

Environmental Science: Analytical Applications

Ethylcarbamic acid phenyl ester may be used in environmental science within analytical chemistry for the detection of certain substances . Its specific applications in this field are not extensively documented, but it could be involved in the analysis of environmental samples .

Biochemistry: Enzyme Inhibition

In biochemistry, phenolic compounds like Ethylcarbamic acid phenyl ester are studied for their ability to inhibit certain enzymes. This can be crucial for understanding disease mechanisms and developing new drugs .

Pharmacology: Drug Development

Although Ethylcarbamic acid phenyl ester itself may not be used directly due to its carcinogenic properties, its structure and properties can inform the development of new pharmacological agents. Its role in the synthesis of other compounds could be significant in drug development .

Analytical Chemistry: Mass Spectrometry

This compound’s mass spectrum data is valuable in analytical chemistry, particularly in mass spectrometry . It helps in identifying and quantifying compounds in complex mixtures, which is essential for various industrial and research applications .

Industrial Processes: Bioremediation

Esterases that can break down ester-based compounds like Ethylcarbamic acid phenyl ester are used in bioremediation strategies to treat industrial effluents. This application is crucial for managing industrial waste and minimizing environmental impact .

Safety and Hazards

“Carbamic acid, N-ethyl-, phenyl ester” is a probable human carcinogen . It’s important to handle this compound with care to ensure food safety and human health .

properties

IUPAC Name

phenyl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-10-9(11)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMHCQUAMFYNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylcarbamic acid phenyl ester

Synthesis routes and methods

Procedure details

An aqueous solution of ethylamine (2.58g of 70% solution, 0.04 mole) and an aqueous sodium hydroxide solution (1.44g in 8 ml solution, 0.036 mole) were added dropwise simultaneously over a period of 15 minutes to a cool solution of phenyl chloroformate (6.0g, 0.038 mole) in methylene chloride (35 ml). The reaction mixture was stirred for one hour, then separated. The organic layer was dried over anhydrous magnesium sulfate, then filtered and stripped of solvent on a Rotovap. White crystals of phenyl N-ethylcarbamate weighing 6.27g were obtained having a melting point of 49°-50° C.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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